α₁-Adrenoceptor Subtype Potency: Phenylephrine Exhibits 20-Fold Lower Potency than Norepinephrine at Human α₁A Receptors
In a head-to-head functional comparison using FLIPR calcium mobilization assays on human α₁-adrenoceptor subtypes, phenylephrine demonstrated subtype-specific pD₂ values of 7.1 (α₁A), 7.3 (α₁B), and 6.7 (α₁D), while the endogenous agonist norepinephrine exhibited pD₂ values of 8.4 (α₁A), 9.0 (α₁B), and 8.5 (α₁D) [1]. This corresponds to norepinephrine being approximately 20-fold more potent at the α₁A subtype (pD₂ difference 1.3 log units). Phenylephrine's Emax values across subtypes (8900±770 for α₁A; 7700±1000 for α₁B; 5700±1100 for α₁D) were statistically comparable to norepinephrine's Emax values (8800±320 for α₁A; 8100±400 for α₁B; 6900±1300 for α₁D), confirming full agonism but with substantially reduced potency [1].
| Evidence Dimension | Functional potency (pD₂, -log EC₅₀) at human α₁-adrenoceptor subtypes |
|---|---|
| Target Compound Data | pD₂ 7.1 (α₁A), 7.3 (α₁B), 6.7 (α₁D); Emax 8900±770 (α₁A), 7700±1000 (α₁B), 5700±1100 (α₁D) |
| Comparator Or Baseline | Norepinephrine: pD₂ 8.4 (α₁A), 9.0 (α₁B), 8.5 (α₁D); Emax 8800±320 (α₁A), 8100±400 (α₁B), 6900±1300 (α₁D) |
| Quantified Difference | Norepinephrine is 20-fold more potent at α₁A (pD₂ difference 1.3 log units); Emax values comparable across all subtypes |
| Conditions | FLIPR calcium mobilization assay; human α₁A-, α₁B-, and α₁D-adrenoceptors expressed in HEK293 cells; mean±SD from four experiments performed in triplicate |
Why This Matters
This data enables precise selection of phenylephrine when reduced α₁A potency is required to mitigate baroreflex-mediated bradycardia, a liability associated with more potent agonists like norepinephrine.
- [1] Koshimizu TA, Yamauchi J, Tsujimoto G. Carvedilol selectively inhibits oscillatory intracellular calcium changes evoked by human α1D- and α1B-adrenergic receptors. Oxford Academic. Phenylephrine Emax/pD₂ data table. Available at: http://oxfordjournals.org/view-large/4299625 View Source
